Calcium fluoride

Übersicht

Beschreibung

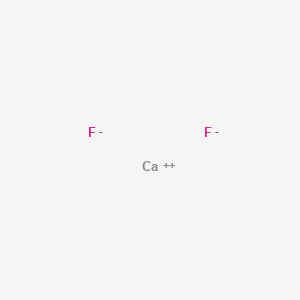

Calcium fluoride is an inorganic compound composed of the elements calcium and fluorine, with the formula CaF2 . It is a white solid that is practically insoluble in water . It occurs naturally as the mineral fluorite (also called fluorspar), which can be deeply colored due to impurities .

Synthesis Analysis

This compound can be synthesized using various methods. One method involves the reaction of binary hydrofluoric acid with calcium carbonate . Another method involves the use of phosphogypsum, where high-quality nano-calcium fluoride is prepared in aqueous solution using calcined phosphogypsum by direct precipitation .Molecular Structure Analysis

This compound crystallizes in a cubic motif known as the fluorite structure . In this structure, Ca2+ centers are eight-coordinate, being centered in a cube of eight F− centers. Each F− center is coordinated to four Ca2+ centers in the shape of a tetrahedron .Physical and Chemical Properties Analysis

This compound is a white crystalline solid, with single crystals being transparent . It has a molar mass of 78.075 g/mol and a density of 3.18 g/cm3 . It has a melting point of 1,418 °C and a boiling point of 2,533 °C . It is practically insoluble in water, but slightly soluble in acid .Wissenschaftliche Forschungsanwendungen

1. Bone Density and Fracture Rate in Osteoporosis

Calcium fluoride's impact on bone density and fracture rates in postmenopausal osteoporosis has been extensively studied. Clinical trials have investigated the effects of fluoride treatments, often in combination with calcium supplements, on bone mineral density and the risk of fractures in osteoporotic patients. For example, a study demonstrated that fluoride therapy increases cancellous but decreases cortical bone mineral density, suggesting that fluoride-calcium regimens might not be effective in treating postmenopausal osteoporosis (Riggs et al., 1990).

2. Dental Applications

This compound is also researched in the context of dental health, particularly in preventing tooth erosion and decay. Studies have shown that topical fluoride applications can deposit soluble fluoride as this compound on enamel, serving as a source for the formation of fluorapatite, which is crucial for dental health (Øgaard et al., 1994).

3. Wastewater Treatment

This compound plays a role in environmental science, particularly in the treatment of wastewater. Research has been conducted on the use of calcium compounds for the chemical precipitation of fluoride from wastewater, such as in the processing of integrated circuits (Kai, 2007).

4. Fluorosis Treatment and Prevention

The role of calcium in mitigating the effects of fluoride toxicity, such as in fluorosis, has been a subject of research. Studies have explored how calcium supplementation can protect against or reverse the effects of fluorosis, highlighting the interplay between calcium and fluoride in the body (Gupta et al., 1996).

5. Impact on Kidney Function and Other Cellular Processes

This compound's impact on intracellular processes, including its effects on kidney function and cellular calcium concentrations, has been studied. This research aims to understand the cellular mechanisms of fluoride toxicity and how calcium might modulate these effects (Xu et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

14542-23-5 |

|---|---|

Molekularformel |

CaF2 |

Molekulargewicht |

78.07 g/mol |

IUPAC-Name |

calcium;difluoride |

InChI |

InChI=1S/Ca.2FH/h;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

WUKWITHWXAAZEY-UHFFFAOYSA-L |

SMILES |

[F-].[F-].[Ca+2] |

Kanonische SMILES |

[F-].[F-].[Ca+2] |

Siedepunkt |

2500 °C |

Color/Form |

White powder or cubic crystals White cubic crystals or powder Fluorspar crystals are yellow, green, or purple Pure form: colorless; Natural form: can vary from transparent and colorless to translucent and white, wine-yellow, green, greenish-blue, violet-blue, and sometimes blue, deep purple, bluish black, and brown |

Dichte |

3.18 at 68 °F (USCG, 1999) - Denser than water; will sink 3.18 3.2 g/cm³ |

melting_point |

1403 °C MP: 1350 °C; Mohs hardness 4; specific gravity 3.2 /Fluorspar/ |

| 14542-23-5 7789-75-5 |

|

Physikalische Beschreibung |

Calcium fluoride appears as odorless gray powder or granules. Sinks in water. (USCG, 1999) Gray powder that sinks in water; [CAMEO] White to clear crystals; Natural fluorite varies in color from clear to white, yellow, green, blue, purple, and brown; Some commercial grades of fluorite contain crystalline silica; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE HYGROSCOPIC POWDER. |

Piktogramme |

Irritant |

Löslichkeit |

0.0015 g/100 ml water at 18 °C; slightly sol in dil mineral acids Slightly sol in acid. 0.0017 g/100 g water @ 25 °C Solubility in water at 20 °C: none |

Synonyme |

Calcium Fluoride Fluoride, Calcium |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)